Physicochemical Differentiation from 2,4-Dichloro Analog
The introduction of a bromine atom at the 8-position transforms the physicochemical profile compared to the parent 2,4-dichloro-6-fluoroquinazoline scaffold. The target compound exhibits a molecular weight of 295.92 g/mol, a predicted boiling point of 329.4±42.0 °C, and a predicted density of 1.917±0.06 g/cm³ . In contrast, 2,4-dichloro-6-fluoroquinazoline (CAS 134517-57-0) has a molecular weight of 217.03 g/mol, a boiling point of 201.7±33.0 °C at 760 mmHg, and a density of 1.571±0.06 g/cm³ . This represents a molecular weight increase of 78.89 g/mol (Δ36%) and a boiling point elevation of approximately 128 °C, directly attributable to the polarizable C8–Br bond.
| Evidence Dimension | Physicochemical properties (MW, BP, density) |
|---|---|
| Target Compound Data | MW: 295.92 g/mol; BP: 329.4±42.0 °C; Density: 1.917±0.06 g/cm³ |
| Comparator Or Baseline | 2,4-Dichloro-6-fluoroquinazoline: MW: 217.03 g/mol; BP: 201.7±33.0 °C; Density: 1.571±0.06 g/cm³ |
| Quantified Difference | ΔMW = +78.89 g/mol (+36%); ΔBP ≈ +128 °C; ΔDensity ≈ +0.346 g/cm³ |
| Conditions | Predicted physicochemical properties (ACD/Labs or analogous software) |
Why This Matters
The higher molecular weight and boiling point directly impact chromatographic retention, recrystallization behavior, and vapor pressure during large-scale synthesis, while the enhanced polarizability of bromine influences molecular recognition and crystal packing in target binding.
